
Diprafenone
Vue d'ensemble
Description
La Diprafénone est un antiarythmique de classe Ic, structurellement similaire à la propafénone. Elle est principalement utilisée pour gérer et traiter les arythmies en modulant l'activité électrique du cœur. La Diprafénone est connue pour ses propriétés antagonistes bêta-adrénergiques, qui contribuent à son efficacité dans le traitement des arythmies cardiaques .
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse de la diprafénone implique la condensation de la 2'-hydroxy-3-phénylpropiophénone avec le 1-chloro-2,3-époxypropane en présence de carbonate de potassium (K2CO3), conduisant à la 2'- (2,3-époxypropoxy)-3-phénylpropiophénone. Cet intermédiaire est ensuite traité avec le 2-méthyl-2-aminobutane dans du méthanol en reflux pour donner la diprafénone .
Méthodes de production industrielle
Les méthodes de production industrielle de la diprafénone suivent généralement la même voie de synthèse que celle décrite ci-dessus, avec optimisation pour la production à grande échelle. Cela inclut la garantie de la disponibilité de réactifs de haute pureté, le maintien de conditions de réaction précises et la mise en œuvre de procédés de purification efficaces pour obtenir le produit final.
Analyse Des Réactions Chimiques
Types de réactions
La Diprafénone subit diverses réactions chimiques, notamment :
Oxydation : La Diprafénone peut être oxydée pour former des cétones ou des acides carboxyliques correspondants.
Réduction : Les réactions de réduction peuvent convertir la diprafénone en alcools ou en amines.
Substitution : La Diprafénone peut subir des réactions de substitution nucléophile, où les groupes fonctionnels sont remplacés par des nucléophiles.
Réactifs et conditions courants
Oxydation : Les oxydants courants comprennent le permanganate de potassium (KMnO4) et le trioxyde de chrome (CrO3).
Réduction : Les agents réducteurs tels que l'hydrure d'aluminium et de lithium (LiAlH4) et le borohydrure de sodium (NaBH4) sont couramment utilisés.
Substitution : Les nucléophiles tels que le méthylate de sodium (NaOCH3) et le tert-butylate de potassium (KOtBu) sont souvent utilisés.
Principaux produits formés
Oxydation : Formation de cétones ou d'acides carboxyliques.
Réduction : Formation d'alcools ou d'amines.
Substitution : Formation de dérivés de diprafénone substitués.
Applications de la recherche scientifique
La Diprafénone a un large éventail d'applications de recherche scientifique, notamment :
Chimie : Utilisée comme composé de référence dans l'étude des antiarythmiques et de leurs propriétés chimiques.
Biologie : Étudiée pour ses effets sur l'électrophysiologie cellulaire et son potentiel à moduler les canaux ioniques.
Industrie : Utilisée dans le développement de nouveaux médicaments et formulations antiarythmiques.
Mécanisme d'action
La Diprafénone exerce ses effets en bloquant les canaux sodium dans les cellules cardiaques, réduisant ainsi l'excitabilité et la conductivité du cœur. Cette action contribue à stabiliser le rythme cardiaque et à prévenir l'activité électrique anormale. De plus, les propriétés antagonistes bêta-adrénergiques de la Diprafénone contribuent à ses effets antiarythmiques en réduisant la stimulation sympathique du cœur .
Applications De Recherche Scientifique
Diprafenone has a wide range of scientific research applications, including:
Chemistry: Used as a reference compound in the study of antiarrhythmic agents and their chemical properties.
Biology: Investigated for its effects on cellular electrophysiology and its potential to modulate ion channels.
Industry: Utilized in the development of new antiarrhythmic drugs and formulations.
Mécanisme D'action
Diprafenone exerts its effects by blocking sodium channels in cardiac cells, thereby reducing the excitability and conductivity of the heart. This action helps to stabilize the cardiac rhythm and prevent abnormal electrical activity. Additionally, this compound’s beta-adrenergic antagonist properties contribute to its antiarrhythmic effects by reducing sympathetic stimulation of the heart .
Comparaison Avec Des Composés Similaires
Composés similaires
Propafénone : Structurellement similaire à la diprafénone et également un antiarythmique de classe Ic.
Flécaïnide : Un autre antiarythmique de classe Ic avec des propriétés électrophysiologiques similaires.
Encaïnide : Un antiarythmique de classe Ic avec des mécanismes d'action comparables.
Unicité de la Diprafénone
La Diprafénone est unique en raison de sa double action en tant que bloqueur des canaux sodium et antagoniste bêta-adrénergique. Cette combinaison améliore son efficacité dans le traitement des arythmies et offre un profil thérapeutique plus large par rapport aux autres antiarythmiques de classe Ic .
Propriétés
IUPAC Name |
1-[2-[2-hydroxy-3-(2-methylbutan-2-ylamino)propoxy]phenyl]-3-phenylpropan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H31NO3/c1-4-23(2,3)24-16-19(25)17-27-22-13-9-8-12-20(22)21(26)15-14-18-10-6-5-7-11-18/h5-13,19,24-25H,4,14-17H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDKMYSMWQCFYBQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C)NCC(COC1=CC=CC=C1C(=O)CCC2=CC=CC=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H31NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10868613 | |
| Record name | (+/-)-Diprafenone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10868613 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
369.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
81447-80-5, 85414-47-7 | |
| Record name | Diprafenone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=81447-80-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Diprafenone [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0081447805 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | SA 76 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085414477 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (+/-)-Diprafenone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10868613 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | DIPRAFENONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1P35MD5C1F | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


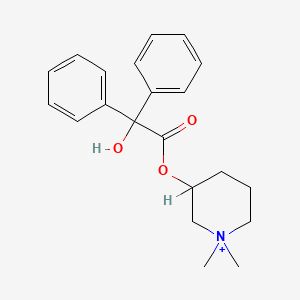
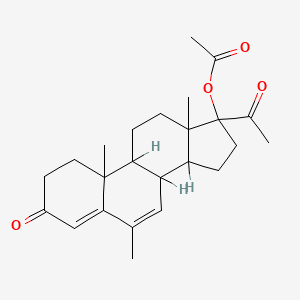
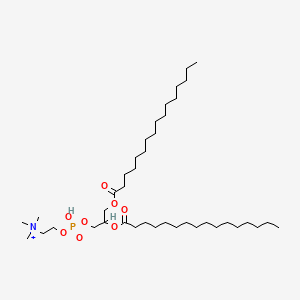

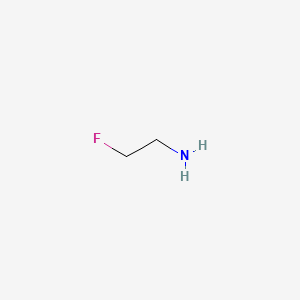
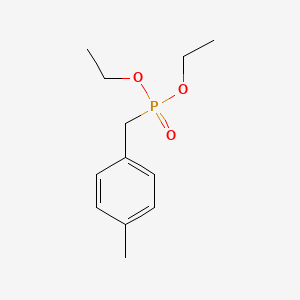


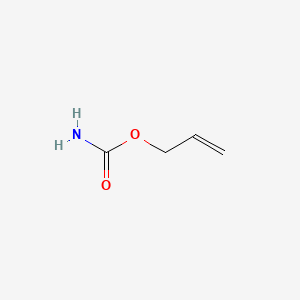
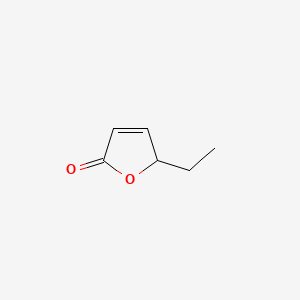
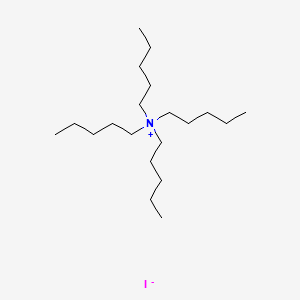
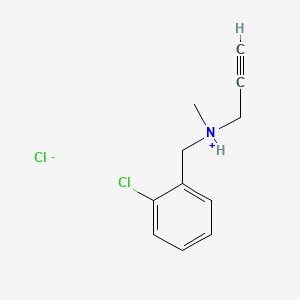
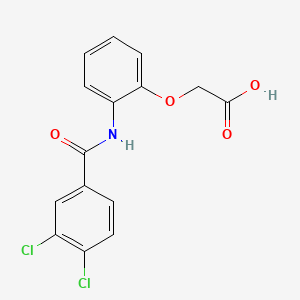
![(2R,3R,5S,8R,9S,10R,13R,17R)-2,3,14-trihydroxy-13-methyl-17-(5-oxo-2H-furan-3-yl)-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthrene-10-carbaldehyde](/img/structure/B1213680.png)
